molecular formula C6H13NO4 B1366079 1,1-Diethoxy-2-nitroethane CAS No. 34560-16-2

1,1-Diethoxy-2-nitroethane

Cat. No. B1366079
CAS RN: 34560-16-2
M. Wt: 163.17 g/mol
InChI Key: MDYWSMNYPFOQOU-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-nitroethane is a chemical compound with the molecular formula C6H13NO4 and a molecular weight of 163.17 .


Molecular Structure Analysis

The molecular structure of 1,1-Diethoxy-2-nitroethane can be represented by the InChI code 1S/C6H13NO4/c1-3-10-6(11-4-2)5-7(8)9/h6H,3-5H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,1-Diethoxy-2-nitroethane has a density of 1.1±0.1 g/cm3, a boiling point of 206.5±30.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has a flash point of 80.3±26.5 °C .

Scientific Research Applications

Antifungal Properties

1,1-Diethoxy-2-nitroethane has been explored for its antifungal properties. Hanawa, Tahara, and Towers (2000) discovered two nitro compounds, including 2-(4-methoxyphenyl)-1-nitroethane from Lysichitum americanum leaves treated with cupric chloride. This compound exhibited antifungal activities against Fusarium oxysporum and Cladosporium herbarum, indicating its potential in combating fungal infections or as a protective agent in agriculture (Hanawa, Tahara, & Towers, 2000).

Photocatalysis

In the field of photocatalysis, Tanaka, Takenaka, Funabiki, and Yoshida (1994) found that UV-irradiation of silica-supported niobium oxide in liquid ethanol under atmospheric oxygen led to the selective production of 1,1-diethoxyethane. This study highlights the role of 1,1-diethoxy-2-nitroethane in photocatalytic reactions, particularly in the production of valuable chemical intermediates (Tanaka, Takenaka, Funabiki, & Yoshida, 1994).

Renewable Energy Sources

In renewable energy research, Chao, Zhang, Wu, Gong, Bi, Li, Zheng, Zhu, and Tan (2018) demonstrated the conversion of biomass derivatives like ethanol into chemicals and fuels using photocatalytic processes. Their work on photocatalytic ethanol dehydrogenation-acetalization to prepare 1,1-diethoxyethane and H2 over non-precious metal CdS/Ni-MoS2 catalyst under visible light indicates the potential of 1,1-diethoxy-2-nitroethane in green energy applications (Chao et al., 2018).

Diesel Engine Emissions

Frusteri, Spadaro, Beatrice, and Guido (2007) explored the use of 1,1-diethoxyethane as an additive in automotive diesel engines. Their research evaluated its effectiveness in reducing pollutant emissions, showing that it can lead to a marked reduction in exhaust smoke, making it a potential candidate for improving environmental sustainability in automotive applications (Frusteri, Spadaro, Beatrice, & Guido, 2007).

Safety And Hazards

The safety data sheet for 1,1-Diethoxy-2-nitroethane indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

properties

IUPAC Name

1,1-diethoxy-2-nitroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c1-3-10-6(11-4-2)5-7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYWSMNYPFOQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406738
Record name 1,1-diethoxy-2-nitroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxy-2-nitroethane

CAS RN

34560-16-2
Record name 1,1-diethoxy-2-nitroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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